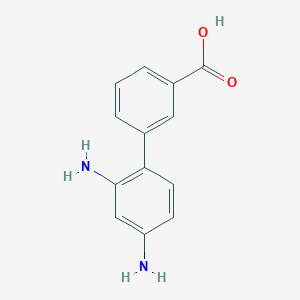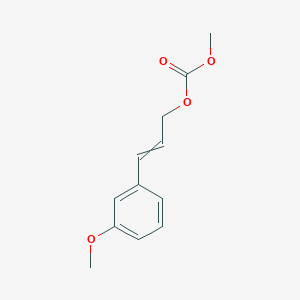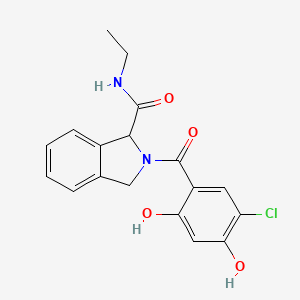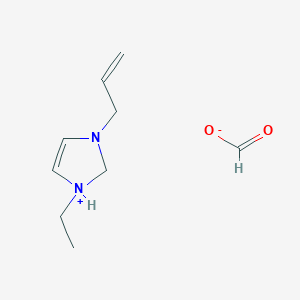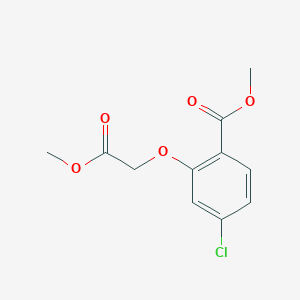![molecular formula C14H12BrNO3 B12610521 5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid CAS No. 873914-47-7](/img/structure/B12610521.png)
5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a methoxyphenylamino group at the 2nd position of the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid typically involves the bromination of 2-[(4-methoxyphenyl)amino]benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. Each step is optimized for yield and purity, and the entire process is scaled up to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and the methoxyphenylamino group can participate in EAS reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Brominated Derivatives: Further bromination can lead to polybrominated derivatives.
Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenylamino group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-bromobenzoic acid: Similar structure but with an amino group instead of a methoxyphenylamino group.
5-bromo-2-methoxybenzoic acid: Lacks the amino group, making it less reactive in certain types of reactions.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a chloro and methoxycarbonyl group, used in different industrial applications
Uniqueness
5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid is unique due to the presence of both a bromine atom and a methoxyphenylamino group, which confer specific reactivity and binding properties. This makes it particularly useful in medicinal chemistry and organic synthesis, where selective functionalization and binding to biological targets are essential .
Propriétés
Numéro CAS |
873914-47-7 |
|---|---|
Formule moléculaire |
C14H12BrNO3 |
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
5-bromo-2-(4-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H12BrNO3/c1-19-11-5-3-10(4-6-11)16-13-7-2-9(15)8-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
Clé InChI |
FFTKUCZHODWBHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
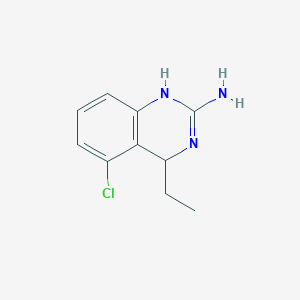
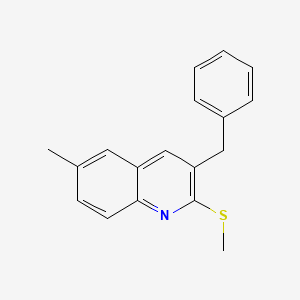
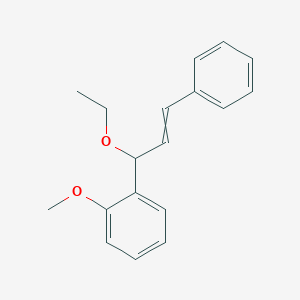
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
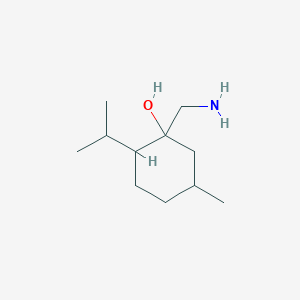
propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
